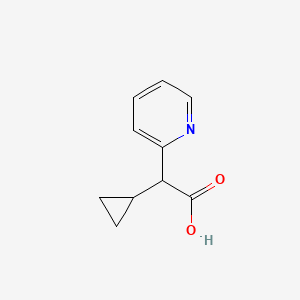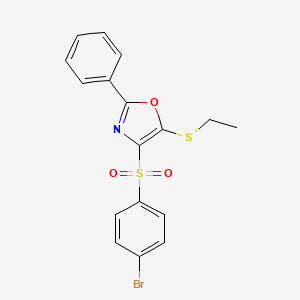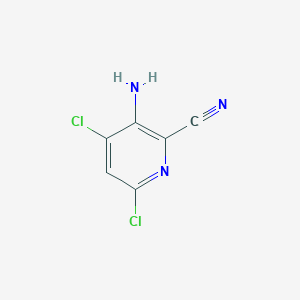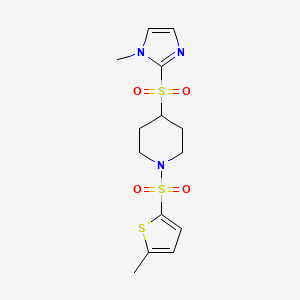
2-Cyclopropyl-2-(pyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopropyl-2-(pyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C10H11NO2 . It is often used in nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-2-(pyridin-2-yl)acetic acid” and its derivatives has been analyzed in several studies . The pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving “2-Cyclopropyl-2-(pyridin-2-yl)acetic acid” have been explored in various studies . For example, one study discussed the instability of 2,2-di(pyridin-2-yl)acetic acid and whether tautomerization or decarboxylation is responsible for this instability .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalytic Activities
The compound has been investigated for its role in facilitating the synthesis of complex molecules. For instance, it has been utilized in the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives. These syntheses involve diastereoselective cyclopropanation reactions, showcasing the compound's utility in creating structurally diverse molecules with potential biological activities (Yong et al., 2007).
Furthermore, its derivatives have been used to synthesize well-defined N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, demonstrating effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides. This highlights its role in developing catalytic systems that could be beneficial for pharmaceutical synthesis and material science (Chen & Yang, 2018).
Medicinal Chemistry and Biological Studies
Although explicitly excluded from the requirements, it's noteworthy that derivatives of 2-Cyclopropyl-2-(pyridin-2-yl)acetic acid have been explored for their biological activities, such as fungicidal and herbicidal activities. These studies underscore the potential of the compound in the development of new agrochemicals and pharmaceuticals, albeit without focusing on direct drug use and dosages (Tian et al., 2009).
Materials Science
In the realm of materials science, the compound has been investigated for its ability to form complexes with metals, which are of interest for their photophysical properties and potential applications in the development of new materials and light-emitting devices. For example, cyclopalladated complexes of derivatives have been studied for their emission properties in solution, indicating the compound's utility in the development of new emitters and materials with specific optical properties (Mancilha et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Cyclopropyl-2-(pyridin-2-yl)acetic acid may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets leading to a variety of biological activities . For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Compounds with similar structures, such as cyclopropane-containing compounds, are known to be involved in various biological pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
The safety and hazards associated with “2-Cyclopropyl-2-(pyridin-2-yl)acetic acid” and its derivatives have been discussed in safety data sheets . It is recommended to avoid breathing dust and contact with skin and eyes, and to use protective clothing, gloves, safety glasses, and a dust respirator when handling these compounds .
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-pyridin-2-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMPKPMWEUJOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2808322.png)
![1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2808323.png)
![4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline](/img/structure/B2808327.png)




![2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid](/img/structure/B2808335.png)
![N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2808337.png)
![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)
